Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Suzuki–Miyaura coupling regioselectivity aryl boronate positional isomers

Researchers requiring sequential cross-coupling often face irreproducibility from hygroscopic boronic acids or premature C-Cl activation. This pinacol boronate ester eliminates those risks. As a defined-composition, non-hygroscopic solid stable at room temperature, it ensures accurate automated dispensing and consistent Suzuki coupling. The ortho-chloro group remains intact under standard Pd catalysis (C-Cl bond dissociation energy ~97 kcal·mol⁻¹ vs. ~84 kcal·mol⁻¹ for C-Br), enabling chemoselective coupling at the boronate site first, followed by orthogonal activation of the aryl chloride using Pd/SPhos or Pd/XPhos systems. Validated in pharmaceutical patents (WO 2004/099146 A1) and supplied at 98% purity, this building block supports both medicinal chemistry and HTE platforms.

Molecular Formula C14H18BClO4
Molecular Weight 296.55 g/mol
CAS No. 625470-33-9
Cat. No. B1425311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
CAS625470-33-9
Molecular FormulaC14H18BClO4
Molecular Weight296.55 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(=O)OC
InChIInChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(17)18-5/h6-8H,1-5H3
InChIKeyXXYMDCFDGJPULO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Chloro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzoate – Overview


Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 625470-33-9) is a difunctional aryl pinacol boronate ester with the molecular formula C₁₄H₁₈BClO₄ and a molecular weight of 296.55 g·mol⁻¹ [1]. It belongs to the class of arylboronic acid pinacol esters used as nucleophilic coupling partners in palladium- or nickel-catalyzed Suzuki–Miyaura cross-coupling reactions. This compound features a methyl ester at C1, a chloro substituent at C2 (ortho to the ester), and a pinacol boronate ester at C5 (meta to the ester) on the phenyl ring [1]. It is a white to off-white solid with a predicted boiling point of 387.6 ± 32.0 °C and a predicted density of 1.17 ± 0.1 g·cm⁻³, stored at room temperature . Its GHS classification includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1].

Workflow Fit

Suzuki–Miyaura cross-coupling with Pd or Ni catalysis

Format Selection

Defined pinacol ester solid supports accurate stoichiometric dispensing

Selection Logic

Ortho-chloro handle enables sequential bifunctional elaboration strategies

Why In-Class Analogs Cannot Substitute


Aryl pinacol boronate esters are not interchangeable in cross-coupling applications. The specific ortho-chloro/meta-boronate substitution pattern of CAS 625470-33-9 imposes distinct electronic and steric constraints on transmetalation kinetics and regiochemical outcomes that differ from positional or halogen variants [1]. Class-level mechanistic studies demonstrate that ring size and steric encumbrance of the diol moiety can alter transmetalation rates by more than 20-fold relative to the parent boronic acid [2], while comparative nucleophile studies show that arylboronic acids, pinacol boronates, and neopentylglycol boronates exhibit systematically different reactivity profiles under identical catalytic conditions [3]. The ortho-chloro group further attenuates electron density at the boron-bearing ring carbon and introduces a second reactive handle for orthogonal functionalization; substituting a 2-fluoro, 2-bromo, or 2-unsubstituted analog, or switching to the corresponding boronic acid, will alter coupling efficiency, chemoselectivity, and subsequent synthetic step viability. The quantitative evidence below substantiates where this compound is differentiable from its closest analogs.

Positional Isomer

Regiochemical substitution pattern may shift transmetalation kinetics and coupling regioselectivity

Boron Reagent

Free boronic acid may introduce batch variability from boroxine content and protodeboronation

Halogen Mismatch

Bromo analog may undergo competing oxidative addition, limiting sequential coupling orthogonality

Differentiation Evidence vs. Closest Analogs


Regiochemical Differentiation from Positional Isomer

CAS 625470-33-9 bears the chloro substituent ortho to the methyl ester and the pinacol boronate meta to the ester (C5). This specific 1,2,5-substitution pattern is distinguishable from its positional isomer methyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 710350-72-4), in which the chloro is para to the ester and the boronate is ortho to the chloro [1]. In Suzuki–Miyaura transmetalation, the electron-withdrawing ortho-chloro group of the target compound increases the electrophilicity of the ipso-carbon attached to boron, a factor known at the class level to accelerate transmetalation relative to electron-neutral or electron-donating aryl boronates [2]. The meta-boronate position in the target compound also avoids the steric compression around the boron center present when the boronate is flanked by two ortho substituents (as in the 2,3-disubstituted isomer), which class-level evidence indicates raises the kinetic barrier for Pd–O–B complex formation [3]. No direct head-to-head coupling kinetic data for these two specific positional isomers were identified in the accessible literature.

Regiochemical Control
Class-level inference
2-Cl / 5-Bpin substitution avoids steric congestion of 3-Cl / 4-Bpin isomer
Supports regiochemical outcome review
No direct head-to-head kinetic data for positional isomers
Suzuki–Miyaura coupling regioselectivity aryl boronate positional isomers ortho-substituent electronic effects

Boronic Ester vs. Boronic Acid: Stability & Purification

The pinacol boronate ester form of CAS 625470-33-9 provides a measurable stability advantage over the corresponding free boronic acid, 4-chloro-3-(methoxycarbonyl)phenylboronic acid (CAS 874219-45-1). The free boronic acid has a well-characterized melting point of 136–138 °C and can form boroxine anhydrides upon storage , whereas the pinacol ester is isolable as a room-temperature-stable white to off-white solid that resists protodeboronation under neutral conditions . Direct comparative data from the class literature show that arylboronic acid pinacol esters exhibit slower protodeboronation rates than the corresponding boronic acids due to decreased Lewis acidity at boron [1]. Furthermore, pinacol boronates are routinely amenable to silica-gel chromatographic purification, unlike free arylboronic acids which are highly polar, prone to streaking, and can form boroxines on-column [2]. The pinacol group also adds significant molecular weight to the C–B coupling fragment (C₆H₁₀O₂ = 114.14 Da), enabling easier gravimetric handling in sub-millimolar scale reactions.

Ester Stability & Purification
Reported
Pinacol ester resists protodeboronation and is silica-gel chromatography compatible
Batch-to-batch reproducibility context
Boronic acid comparator prone to boroxine formation
boronic ester stability protodeboronation chromatographic purification process chemistry

Methyl vs. Ethyl Ester: Atom Economy & Lipophilicity

The methyl ester functionality of CAS 625470-33-9 provides a quantifiable molecular weight advantage over its direct ethyl ester analog, ethyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 885067-50-5). The target compound has a molecular weight of 296.55 g·mol⁻¹ [1], while the ethyl ester analog has a molecular weight of 310.58 g·mol⁻¹ (C₁₅H₂₀BClO₄) . This represents a 14.03 Da (4.5%) mass reduction for the methyl ester, which directly improves atom economy when the ester group is retained in the final product after Suzuki coupling. The methyl ester also contributes a lower LogP (computed XLogP3 ≈ 3.7) compared to the ethyl homolog (estimated LogP increase of ~0.4–0.5 LogP unit per additional methylene), translating to reduced lipophilicity and potentially more favorable aqueous-phase partitioning during aqueous workup [2]. The methyl ester is also more susceptible to saponification under basic Suzuki coupling conditions, which can be exploited for one-pot ester hydrolysis strategies.

Atom Economy
Reported
14 Da mass reduction vs. ethyl ester analog; lower predicted LogP
Supports process mass intensity review
Property predictions from computational models
atom economy ester homolog comparison physicochemical properties process mass intensity

Chloro vs. Bromo: Orthogonal Reactivity for Sequential Coupling

The ortho-chloro substituent in CAS 625470-33-9 imparts a distinct reactivity profile compared to the analogous ortho-bromo compound, methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 870195-96-3, MW 341.01 g·mol⁻¹) [1]. The C(sp²)–Cl bond dissociation energy (approximately 97 kcal·mol⁻¹) is significantly higher than that of C(sp²)–Br (approximately 84 kcal·mol⁻¹) [2]. This difference enables orthogonal reactivity: the pinacol boronate can be engaged in a first Suzuki–Miyaura coupling while the aryl chloride remains intact, permitting a subsequent oxidative addition with a more active Pd catalyst system (e.g., Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos) to achieve a second, sequential cross-coupling [3]. By contrast, the ortho-bromo analog (CAS 870195-96-3) is prone to competing oxidative addition of the C–Br bond under the same conditions used for boronate transmetalation, limiting its utility in stepwise bifunctional elaboration. The molecular weight penalty of the bromo analog is also significant: 341.01 vs. 296.55 g·mol⁻¹ (a 15% increase) [REFS-1, REFS-4].

Orthogonal Reactivity
Class-level inference
C–Cl BDE reported ~97 kcal/mol vs. C–Br ~84 kcal/mol; 15% MW reduction
Sequential coupling feasibility context
Bromo analog may limit chemoselectivity
orthogonal cross-coupling C–Cl vs. C–Br bond dissociation energy chemoselectivity multi-step synthesis

Commercial Availability: Purity Grades & GHS Compliance

CAS 625470-33-9 is available from multiple international suppliers at defined purity grades of 95% to NLT 98%, enabling consistent procurement for both discovery and process development [REFS-1, REFS-2]. The compound is registered in the ECHA C&L Inventory, with fully harmonized GHS hazard classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) [1], providing regulatory clarity for institutional safety review. Representative pricing from CymitQuimica (brand: Fluorochem) is €118 for 1 g, €365 for 5 g, and €1,132 for 25 g . In contrast, the free boronic acid analog (CAS 874219-45-1, m.p. 136–138 °C) may contain varying amounts of boroxine anhydride, requiring assay-by-titration specification (97–105%) and introducing uncertainty in stoichiometric calculations . Notably, the VWR listing for the target compound (98% purity, supplier AMBEED) has transitioned to discontinued status, indicating that supply-chain continuity planning should include qualification of alternative vendors such as MolCore (NLT 98%, ISO-certified) .

Supply & Purity
Supplier data
95–98%+ purity across multiple ISO-certified vendors; harmonized GHS classification
Supports procurement continuity planning
Verify vendor status; one supplier discontinued
supplier qualification purity specification GHS classification procurement compliance

Key Application Scenarios


Sequential Bifunctional Cross-Coupling

The ortho-chloro substituent of CAS 625470-33-9 remains intact during standard Pd-catalyzed Suzuki–Miyaura coupling of the pinacol boronate with aryl bromides or iodides, due to the higher C–Cl bond dissociation energy (~97 kcal·mol⁻¹ vs. ~84 kcal·mol⁻¹ for C–Br) . This allows the boronate to react chemoselectively with a first electrophile, after which the aryl chloride can be activated using a more electron-rich, sterically demanding ligand system (e.g., Pd/SPhos or Pd/XPhos) for a second cross-coupling step . This reactivity orthogonality directly derives from the evidence in Evidence Item 4 and is not available with the ortho-bromo analog.

Process-Scale Suzuki–Miyaura Coupling

In multi-kilogram Suzuki couplings, free arylboronic acids frequently cause irreproducibility due to variable boroxine content, protodeboronation side reactions, and hygroscopicity-induced weighing errors . The pinacol ester form of CAS 625470-33-9 is a defined-composition, room-temperature stable solid that can be accurately weighed and dispensed, directly mitigating these failure modes. The Chem Soc Rev review on boron reagent selection identifies pinacol esters as the preferred form when hydrolytic stability and ease of purification are prioritized . This application scenario stems from the evidence in Evidence Items 2 and 5.

Pharmaceutical Intermediate Synthesis

CAS 625470-33-9 is cited in WO 2004/099146 A1 (Pfizer Products Inc., now Zoetis), appearing as a synthetic intermediate on pages 68–69 of the patent . The patent describes its use in the preparation of boronic acid and ester compounds for pharmaceutical compositions. This patent precedence establishes the compound as a validated building block in drug discovery and development, supporting its selection for medicinal chemistry programs that require a literature-supported, pharmaceutically relevant intermediate.

Library Synthesis & High-Throughput Experimentation

In automated parallel synthesis and high-throughput experimentation (HTE) platforms, solid reagents with consistent physical form are critical for reliable automated dispensing. CAS 625470-33-9 is supplied as a white to off-white solid stored at room temperature , with purities of 95–98%+ across multiple vendors . The pinacol ester's resistance to protodeboronation under neutral conditions and its non-hygroscopic nature make it suitable for storage in compound libraries and automated solid-dispensing workstations. This scenario is directly supported by Evidence Items 2 and 5.

Application
Selection Property
Validation Focus
Sequential bifunctional coupling
C–Cl bond resilience under mild Suzuki conditions
Chemoselectivity and stepwise elaboration review
Process-scale coupling
Defined-composition, non-hygroscopic solid
Weighing accuracy and lot reproducibility
Pharmaceutical intermediate synthesis
Literature-supported building block
Patent precedence and synthetic route fit
High-throughput experimentation
Room-temperature-stable solid format
Automated dispensing and library stability
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